4-Azidobutan-1-OL
Description
Overview of Azide (B81097) Chemistry in Contemporary Organic Synthesis
The azide functional group is a cornerstone of modern organic synthesis. baseclick.euwiley.com Comprising three nitrogen atoms, this high-energy moiety exhibits a unique reactivity profile. baseclick.eu Despite their energetic nature, organic azides are relatively stable under many reaction conditions and show selective reactivity, most notably with alkynes and phosphines. baseclick.eu This controlled reactivity makes them ideal for a variety of transformations.
Key reactions involving azides include:
Cycloaddition Reactions: The most prominent is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring. baseclick.euwikipedia.org This reaction is a cornerstone of "click chemistry."
Staudinger Ligation: The reaction of azides with phosphines to form an aza-ylide, which can then be trapped to form a stable amide bond, is a powerful tool for bioconjugation. baseclick.euacs.org
Reduction to Amines: Azides can be readily reduced to primary amines, serving as a protected form of the amino group in multi-step syntheses. baseclick.euwikipedia.org
The versatility of the azide group has led to its widespread use in pharmaceutical development, materials science, and the synthesis of heterocyclic compounds. wiley.com
Strategic Importance of Bifunctional Molecules in Chemical Research
Bifunctional molecules, possessing two distinct reactive groups, are of paramount strategic importance in chemical research and drug discovery. iacademic.infonih.gov These molecules can interact with multiple targets simultaneously or sequentially, enabling the construction of complex molecular architectures and the development of novel therapeutic strategies. iacademic.info
The design of bifunctional molecules often involves two distinct "heads," each with a specific binding or reactive purpose, connected by a linker. nih.govresearchgate.net The nature and length of this linker can significantly influence the molecule's properties and biological activity. researchgate.netsymeres.com This modular approach allows for the rapid generation of libraries of compounds for screening and optimization. symeres.com A prime example of their application is in the development of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation. symeres.comresearchgate.net
Historical Development and Evolution of Bioorthogonal Chemical Reactions
The concept of bioorthogonal chemistry, a term coined by Carolyn Bertozzi in 2003, refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. acs.orgwikipedia.org This field has revolutionized the study of biomolecules in their natural environment.
The development of bioorthogonal chemistry can be traced through several key reactions:
Staudinger Ligation: One of the earliest examples, developed by Bertozzi's group in 2000, is a modified Staudinger reaction between an azide and a phosphine (B1218219). acs.orgwikipedia.org This reaction allowed for the specific labeling of azide-containing biomolecules in living cells.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Popularized by K. Barry Sharpless, this highly efficient "click" reaction forms a stable triazole linkage. nobelprize.org While powerful, the cytotoxicity of the copper catalyst limited its initial in vivo applications. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, Bertozzi's group developed a copper-free version of the click reaction using strained cyclooctynes. acs.orgwikipedia.org This reaction proceeds readily at physiological temperatures without the need for a catalyst, making it truly bioorthogonal. acs.org
Tetrazine Ligation: This reaction involves the rapid and selective reaction of a tetrazine with a strained alkene, such as a trans-cyclooctene, and represents another important bioorthogonal tool. nih.gov
These and other bioorthogonal reactions have provided chemical biologists with a powerful toolkit to label, track, and manipulate biomolecules in real-time within living organisms. acs.org
Contextualization of 4-Azidobutan-1-OL within Azidoalcohol Chemistry
This compound (C4H9N3O) is a quintessential example of a bifunctional molecule that embodies the principles discussed above. broadpharm.com It possesses a four-carbon chain with a reactive azide group at one end and a hydroxyl group at the other. nih.gov This structure makes it an invaluable reagent in various scientific applications.
The azide group of this compound can readily participate in bioorthogonal click chemistry reactions, particularly with alkynes, to form stable triazole linkages. broadpharm.com This allows for its use in bioconjugation, where it can be used to label biomolecules like proteins and nucleic acids. smolecule.comresearchgate.net The hydroxyl group, on the other hand, provides a handle for further chemical modification or for attachment to other molecules and surfaces. broadpharm.com For instance, it can undergo esterification or etherification reactions. solubilityofthings.com
The balance between the reactive azide and the versatile hydroxyl group, combined with its small size and good metabolic stability, positions this compound as a key building block at the interface of chemistry and biology. epfl.ch It is frequently employed in the synthesis of probes for studying cellular processes, in the development of drug delivery systems, and in materials science. smolecule.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H9N3O | nih.govguidechem.com |
| Molecular Weight | 115.13 g/mol | nih.gov |
| CAS Number | 54953-78-5 | nih.gov |
| Appearance | Colorless to light yellow oil | guidechem.comachemblock.com |
| IUPAC Name | This compound | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azidobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c5-7-6-3-1-2-4-8/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVSXJFTZUOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480279 | |
| Record name | 4-AZIDOBUTAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54953-78-5 | |
| Record name | 4-AZIDOBUTAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Azidobutan 1 Ol
Established Synthetic Pathways and Precursor Chemistry
The synthesis of 4-azidobutan-1-ol is predominantly achieved through two main strategies: nucleophilic substitution to introduce the azide (B81097) moiety and the hydroazidation of unsaturated precursors.
Nucleophilic Substitution Reactions for Azide Introduction
The most common and straightforward method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group at the C4 position of a butanol derivative with an azide salt. masterorganicchemistry.com
The reaction typically employs 4-halobutan-1-ol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol, as the starting material. The halide serves as a good leaving group, which is displaced by the azide anion (N₃⁻) in a classic Sₙ2 reaction. masterorganicchemistry.comlumenlearning.com Sodium azide (NaN₃) is the most frequently used source of the azide ion due to its availability and reactivity. masterorganicchemistry.com
In some instances, protection of the hydroxyl group may be necessary to prevent side reactions, such as the formation of tetrahydrofuran (B95107) (THF). rsc.orgvaia.com For example, when starting directly from 4-chlorobutan-1-ol, competing intramolecular cyclization to form THF can occur. rsc.orgvaia.com To circumvent this, the alcohol can be protected, for instance as an acetate (B1210297) ester. Following the introduction of the azide group, the protecting group is then removed to yield the final product. rsc.org
An alternative precursor route involves the ring-opening of tetrahydrofuran (THF) with an acyl chloride in the presence of a catalyst like zinc chloride to produce a 4-halobutyl ester. google.com This intermediate can then undergo nucleophilic substitution with an azide source.
| Precursor | Reagents | Product | Notes |
|---|---|---|---|
| 4-Chlorobutan-1-ol | Sodium Azide (NaN₃) | This compound | Potential for competing THF formation. rsc.orgvaia.com |
| 4-Bromobutan-1-ol | Sodium Azide (NaN₃) | This compound | Bromide is a better leaving group than chloride. |
| 4-Acetoxy-1-chlorobutane | Sodium Azide (NaN₃), then hydrolysis | This compound | Protection strategy to avoid side reactions. rsc.org |
| Tetrahydrofuran (THF) | Acyl Chloride/ZnCl₂, then NaN₃, then hydrolysis | This compound | Ring-opening approach. google.com |
The efficiency of the azidation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and reaction time.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed. rsc.org These solvents are effective at solvating the cation of the azide salt while leaving the azide anion relatively free and highly nucleophilic. masterorganicchemistry.com
Temperature: The reaction is often carried out at elevated temperatures, for example, at 80°C, to increase the reaction rate. rsc.org
Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent that enhances the nucleophilicity of the azide ion. | rsc.org |
| Azide Source | Sodium Azide (NaN₃) | Common, inexpensive, and effective azide source. | masterorganicchemistry.com |
| Temperature | Elevated (e.g., 80°C) | Increases reaction kinetics for the Sₙ2 displacement. | rsc.org |
Synthesis from Halogenated Butanol Derivatives
Hydroazidation Reactions of Unsaturated Alcohols
An alternative to nucleophilic substitution is the hydroazidation of an unsaturated alcohol, which involves the addition of a hydrazoic acid equivalent across a double bond.
The direct hydroazidation of but-3-en-1-ol presents a more atom-economical approach to this compound. This transformation can be achieved using various catalytic systems. Iron-catalyzed hydroazidation has been developed, offering a method that proceeds under mild conditions. acs.org Photochemical methods using an organic acridinium (B8443388) salt as a catalyst under blue light irradiation have also been reported for the anti-Markovnikov hydroazidation of olefins. thieme-connect.com
These methods often utilize a source of the azide radical and a hydrogen atom donor. For instance, an iron-mediated photochemical approach uses ferric chloride hexahydrate (FeCl₃·6H₂O) and sodium azide (NaN₃) under blue-light irradiation, where the water from the iron hydrate (B1144303) can act as the hydrogen atom source. acs.org
A critical aspect of hydroazidation reactions is controlling the regioselectivity—that is, whether the azide group adds to the more substituted (Markovnikov product) or less substituted (anti-Markovnikov product) carbon of the double bond. For the synthesis of this compound from but-3-en-1-ol, anti-Markovnikov addition is required.
Radical-based hydroazidation reactions, such as those mediated by organic photoredox catalysts, typically proceed with anti-Markovnikov selectivity. thieme-connect.com This is because the reaction proceeds through the formation of the more stable radical intermediate. thieme-connect.com Similarly, certain iron-catalyzed systems have been shown to favor the anti-Markovnikov product with high selectivity. acs.org
Stereoselectivity, the preferential formation of one stereoisomer over another, is generally not a factor in the synthesis of this compound from but-3-en-1-ol as no new chiral centers are formed. However, in the synthesis of more complex azido (B1232118) alcohols, stereoselective methods are crucial. rsc.orgbeilstein-journals.orgmdpi.com
Synthesis from But-3-en-1-ol and Related Olefins
Emerging and Sustainable Synthetic Approaches
Metal-Free and Catalytic Strategies
Historically, the synthesis of azidoalcohols frequently involved metal azides, which pose considerable safety risks due to their explosive nature. A primary driver in modern synthetic chemistry is the development of metal-free alternatives that not only improve safety but also offer milder reaction conditions.
A notable metal-free strategy is the ring-opening of cyclic ethers like tetrahydrofuran (THF) using an azide source such as azidotrimethylsilane (B126382) (TMSN3). broadpharm.comnih.gov This reaction can be effectively promoted by non-metallic catalysts. For instance, Brønsted acids or molecular iodine can activate the ether, facilitating a nucleophilic attack by the azide. researchgate.net This circumvents the need for transition metals and often proceeds under more benign conditions. Cascade reactions, where an azide-alkyne cycloaddition is followed by the ring-opening of an oxetane, have also been developed as a metal-free approach to create complex heterocyclic structures. rsc.org
Hypervalent iodine reagents represent another class of metal-free compounds capable of facilitating azidation under mild conditions. These reagents can activate a hydroxyl group, which is subsequently displaced by an azide, avoiding the direct use of hazardous metal azides. Furthermore, visible-light-mediated, catalyst-free methods are emerging for the synthesis of related azido-functionalized molecules. researchgate.net The development of scalable, metal-free, and even halogen-free three-component coupling reactions provides a versatile and robust route to highly functionalized triazoles, which are structurally related to the products of reactions involving this compound. nih.gov
| Catalyst/Method Type | Common Substrate(s) | Azide Source | Key Advantages |
| Brønsted Acids/Iodine | Cyclic Ethers (e.g., Tetrahydrofuran) | Azidotrimethylsilane (TMSN3) | Metal-free, mild reaction conditions. researchgate.net |
| Hypervalent Iodine Reagents | Alcohols | Azide Salts | Avoids direct use of metal azides. |
| Visible-Light Mediation | Alkenes, Indoles | Azidotrimethylsilane (TMSN3) | Catalyst-free, utilizes light energy. researchgate.net |
| Cascade Reactions | Alkynes, Oxetanes | Sodium Azide | High atom economy, avoids transition metals. rsc.org |
Green Chemistry Principles in Azidoalcohol Synthesis
The twelve principles of green chemistry serve as a framework for developing more sustainable chemical processes. acs.orgscienceinschool.orgscispace.com These principles are increasingly being applied to the synthesis of this compound and other azidoalcohols to lessen their environmental impact.
A primary focus is the replacement of volatile and hazardous organic solvents with safer alternatives. scispace.com Research has demonstrated the feasibility of conducting azidation reactions in environmentally benign media like water or by using task-specific ionic liquids. researchgate.netacademie-sciences.frajgreenchem.com Protic ionic liquids have been designed to act as the solvent, catalyst, and azide source simultaneously, streamlining the reaction and adhering to the principle of atom economy. academie-sciences.fr The use of phase-transfer catalysts, including magnetic and recyclable nanocomposites, further enables reactions in aqueous media, simplifying work-up and catalyst recovery. academie-sciences.fr
Atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a central tenet of green chemistry. acs.org Catalytic methods are inherently more atom-economical than stoichiometric ones because the catalyst is used in small quantities. acs.org Designing syntheses with fewer steps, such as the three-step synthesis of ibuprofen (B1674241) which replaced an older six-step process, also significantly reduces waste. scienceinschool.org
Biocatalysis offers a powerful green route to azidoalcohols. chemrevlett.com Enzymes, such as halohydrin dehalogenases, can catalyze the highly selective ring-opening of epoxides with an azide anion. nih.govresearcher.life Dual-enzyme cascades have been developed for the asymmetric hydroxyazidation of alkenes, producing enantiomerically pure 1,2-azidoalcohols in high yields. nih.gov This approach avoids the need for protecting groups, a key green chemistry principle, as enzymes can react with specific sites on a molecule with high precision. acs.org
| Green Chemistry Principle | Application in Azidoalcohol Synthesis |
| Safer Solvents & Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions to replace hazardous organic solvents. researchgate.netacademie-sciences.frnih.gov |
| Atom Economy | Employing catalytic reactions and designing one-pot procedures to maximize the incorporation of starting materials into the final product. acs.orgacs.org |
| Catalysis | Using recyclable catalysts, such as biocatalysts (enzymes) or heterogeneous nanocatalysts, over stoichiometric reagents. acs.orgajgreenchem.comnih.gov |
| Reduce Derivatives | Applying highly specific enzymes to avoid the use of protecting groups, which reduces synthetic steps and waste. acs.orgscispace.com |
Chemical Transformations and Functionalization of 4 Azidobutan 1 Ol
Reactivity of the Azide (B81097) Functionality
The azide group is a high-energy functional group that participates in several key reactions, most notably cycloadditions and reductions. Its reactivity is central to the application of 4-azidobutan-1-ol in click chemistry and for the introduction of amine functionalities.
Azide-Alkyne Cycloaddition (Click Chemistry)
The 1,3-dipolar cycloaddition between an azide and an alkyne, known as the Huisgen cycloaddition, is a cornerstone of click chemistry. wikipedia.org This reaction forms a stable 1,2,3-triazole ring and can be performed under various conditions, including thermal and catalyzed processes. wikipedia.orgorganic-chemistry.org this compound is an ideal substrate for these reactions, providing a linker with a terminal hydroxyl group for further functionalization. broadpharm.comimyjet.com
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgcsic.esnih.gov This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide array of functional groups, making it a premier example of a click reaction. wikipedia.orgglenresearch.com The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The use of copper(I) catalysts accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction. organic-chemistry.org
In a typical application, this compound can be reacted with a terminal alkyne in the presence of a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, and a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA). glenresearch.com This reaction is widely used for conjugating molecules in various fields, including drug discovery and materials science. nih.govsmolecule.com
Table 1: Examples of CuAAC Reactions with this compound Analogues
| Alkyne Reactant | Catalyst System | Solvent | Product | Application Context | Ref. |
|---|---|---|---|---|---|
| Propargyl alcohol | Copper powder | Dichloromethane/Water | 2-nitro-1,3-bis(4,4'-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane | Synthesis of potential antiarrhythmic agents | mdpi.com |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Catalyst development | csic.es |
To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes strained cyclooctynes, such as dibenzocyclooctynol (DIBO), which react rapidly with azides without the need for a metal catalyst. nih.gov The driving force for this "copper-free click chemistry" is the relief of ring strain in the cyclooctyne (B158145) upon forming the stable triazole ring. magtech.com.cn
This compound can be effectively used in SPAAC to label biomolecules or synthesize complex architectures where the presence of copper is undesirable. broadpharm.commedchemexpress.com The reaction is bioorthogonal, meaning it proceeds within a biological environment without interfering with native biochemical processes.
Table 2: Strained Alkynes Used in SPAAC
| Strained Alkyne | Key Features | Application Area | Ref. |
|---|---|---|---|
| Dibenzocyclooctynol (DIBO) | Fast reaction rates, accessible synthesis | Metabolic labeling, cell imaging | nih.gov |
| Bicyclononyne (BCN) | High stability and reactivity | Bioconjugation | broadpharm.commedchemexpress.com |
Both CuAAC and SPAAC result in the formation of a chemically stable 1,2,3-triazole linkage. wikipedia.orgbroadpharm.comcsic.esmedchemexpress.com This five-membered heterocycle is aromatic and resistant to hydrolysis, oxidation, and reduction, making it an ideal linker in various applications. nih.gov The triazole ring can act as a rigid scaffold and can participate in hydrogen bonding. The reaction of this compound with an alkyne yields a product where the resulting triazole ring connects the butyl alcohol moiety to the alkyne's substituent. broadpharm.commdpi.com This linkage is central to the modular nature of click chemistry, allowing for the reliable connection of different molecular fragments. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC/Copper-Free Click Chemistry) with Strained Alkynes
Staudinger Ligation with Triarylphosphines
The Staudinger ligation is a reaction between an azide and a triarylphosphine, typically one bearing an ortho-ester group, to form a stable amide bond. wikipedia.orgsigmaaldrich.com The reaction proceeds through the formation of an iminophosphorane (aza-ylide) intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the amide and a phosphine (B1218219) oxide byproduct. wikipedia.orgsigmaaldrich.com This method is a powerful tool for bioconjugation as it is highly chemoselective and occurs under mild, biological conditions without a metal catalyst. thermofisher.comhzdr.de
This compound can be conjugated to molecules containing a suitable phosphine tag. For instance, in a study, an azide derivative (7f), formed from this compound, was reduced to the corresponding amine (7h) using triphenylphosphine (B44618) in a classic Staudinger reduction, a related reaction where the intermediate aza-ylide is simply hydrolyzed. nih.gov This demonstrates the utility of the azide group in this compound for forming amine-containing products via Staudinger chemistry.
Reduction to Amine Derivatives
The azide group of this compound can be readily reduced to a primary amine, yielding 4-aminobutan-1-ol. wikipedia.org This transformation is valuable as it converts the azide, a versatile functional handle, into a nucleophilic amine group that can participate in a wide range of subsequent reactions, such as amidation or alkylation.
Several methods are available for the reduction of organic azides. organic-chemistry.org A common and mild method is the Staudinger reduction, which involves treatment with a phosphine like triphenylphosphine followed by hydrolysis of the resulting iminophosphorane. wikipedia.orgnih.gov
In one synthetic procedure, a 4-methylene azide derivative, synthesized using this compound, was treated with triphenylphosphine in a tetrahydrofuran-water mixture. nih.gov The reaction proceeded over three days, and after purification, yielded the corresponding 4-methylene amine derivative in 97% yield. nih.gov This high-yielding conversion highlights the efficiency of the Staudinger reduction for transforming the azide in this compound derivatives into a primary amine. nih.gov Other reducing agents like catalytic hydrogenation with catalysts such as palladium on carbon or nickel boride can also be employed for this purpose. organic-chemistry.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Aminobutan-1-ol |
| Copper(II) sulfate |
| Sodium ascorbate |
| Tris(benzyltriazolylmethyl)amine (TBTA) |
| Propargyl alcohol |
| Phenylacetylene |
| Dibenzocyclooctynol (DIBO) |
| Bicyclononyne (BCN) |
| Dibenzoannulated cyclooctyne (DBCO) |
| Triphenylphosphine |
| Tetrahydrofuran (B95107) |
| Palladium on carbon |
| Nickel boride |
| 2-nitro-1,3-bis(4,4'-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole |
| 4-methylene azide derivative (7f) |
| 4-methylene amine derivative (7h) |
Oxidation Reactions of the Azide Moiety
While the oxidation of the terminal alcohol is more common, the azide group itself can undergo oxidative reactions. The oxidation of α-azido alcohols with reagents like pyridinium (B92312) chlorochromate (PCC) can lead to the formation of carbonyl azides. d-nb.info Although this compound is not an α-azido alcohol, this reactivity highlights a potential transformation pathway for the azide moiety under specific oxidative conditions. It is important to note that organic azides, particularly those of low molecular weight, can be energetic and potentially explosive, requiring careful handling. nottingham.ac.uk
Photolytic Decompositions and Nitrene Generation
Organic azides are well-known precursors for the generation of highly reactive nitrenes through thermal or photolytic decomposition, which involves the expulsion of nitrogen gas. nottingham.ac.ukwikipedia.org The photolysis of azides can produce nitrenes in either a singlet or triplet state, with the triplet state often being favored when using a triplet sensitizer. wikipedia.orgnih.gov
Specifically, the photolysis of α-azido alcohols has been shown to generate nitrenes, which then rearrange to form acid amides. d-nb.info While this compound is a primary azido (B1232118) alcohol, not an α-azido alcohol, the principle of nitrene generation via photolysis is a fundamental reaction of the azide functional group. wikipedia.org These nitrene intermediates are highly electrophilic and can undergo various subsequent reactions, including C-H insertion, to form amines or amides. wikipedia.org
| Reaction Type | Reagents/Conditions | Product Type | Ref. |
| Photolytic Decomposition | Photolysis (light) | Nitrene | d-nb.infowikipedia.org |
Reactivity of the Hydroxyl Functionality
The hydroxyl group of this compound offers a versatile handle for a variety of chemical modifications, allowing for the introduction of different functional groups and the construction of larger molecular architectures.
Esterification and Etherification Reactions
The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst like sulfuric acid, to form the corresponding esters. rsc.orgresearchgate.net This reaction is a straightforward method to append various molecular fragments to the butanol backbone. Similarly, etherification reactions can be performed to introduce an ether linkage. For example, treatment with a methylating agent can convert the hydroxyl group into a methyl ether. google.com
| Reaction | Reactant | Catalyst/Conditions | Product | Ref. |
| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester | rsc.org |
| Etherification | Methylating Agent | - | Methyl Ether | google.com |
Conversion to Activated Leaving Groups
The hydroxyl group is inherently a poor leaving group in nucleophilic substitution reactions. libretexts.orgpearson.com To enhance its reactivity, it can be converted into a more effective leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide. libretexts.orglibretexts.org This is commonly achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base. libretexts.orglibretexts.org Another method involves the use of reagents like phosphorus tribromide to convert the alcohol into an alkyl bromide. libretexts.org These activated intermediates are then susceptible to displacement by a wide range of nucleophiles.
| Reagent | Product Leaving Group | Ref. |
| Sulfonyl Chloride (e.g., TsCl, MsCl) | Sulfonate Ester (e.g., Tosylate, Mesylate) | libretexts.orglibretexts.org |
| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | libretexts.org |
Oxidation to Carbonyl Compounds
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. ucr.edu Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage, yielding 4-azidobutanal. d-nb.infoucr.edu Stronger oxidizing agents, like acidified potassium dichromate(VI), will further oxidize the aldehyde to a carboxylic acid, resulting in 4-azidobutanoic acid. ucr.edusavemyexams.com Nitroxyl-radical-catalyzed oxidation methods have also been developed for the efficient conversion of primary alcohols to aldehydes without overoxidation. organic-chemistry.org
| Oxidizing Agent | Product | Ref. |
| Pyridinium Chlorochromate (PCC) | 4-Azidobutanal | d-nb.infoucr.edu |
| Acidified Potassium Dichromate(VI) | 4-Azidobutanoic Acid | ucr.edusavemyexams.com |
| Nitroxyl Radicals/DIAD | Aldehyde | organic-chemistry.org |
Chemo-Selective and Orthogonal Functionalization Strategies
The presence of two distinct functional groups in this compound allows for chemo-selective and orthogonal protection strategies, which are crucial in multi-step synthesis. iris-biotech.de Orthogonality in protecting groups means that each group can be removed under specific conditions without affecting the other. iris-biotech.de
For instance, the hydroxyl group can be protected with a tert-butyldimethylsilyl (TBDMS) group, which is stable under the conditions required for many azide reactions, such as click chemistry. Conversely, the azide can be selectively reduced to an amine without affecting a protected or even a free hydroxyl group. The amine can then be protected with a Boc (tert-butoxycarbonyl) group, which is acid-labile, while the hydroxyl group might be protected with a base-labile group like an acetate (B1210297) ester. organic-chemistry.orgresearchgate.net This orthogonal approach allows for the sequential and selective modification of either the azide or the hydroxyl terminus, providing a powerful tool for constructing complex molecules and bioconjugates. iris-biotech.degoogle.com
Synthesis and Application of 4 Azidobutan 1 Ol Derivatives and Conjugates
Role as a Versatile Synthetic Building Block
4-Azidobutan-1-ol is a bifunctional organic compound featuring a primary alcohol (-OH) at one end of its four-carbon chain and an azide (B81097) group (-N₃) at the other. chemicalbook.comnih.gov This dual functionality allows it to act as a versatile building block in organic synthesis, enabling the construction of a wide array of more complex molecules. smolecule.com The hydroxyl group can be readily derivatized or replaced, while the azide group is a key participant in bio-orthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.comsigmaaldrich.com
The distinct reactivity of its two functional groups makes this compound an ideal starting material for constructing intricate molecular frameworks. smolecule.comtcichemicals.com It serves as a foundational component in the synthesis of complex natural product derivatives and novel supramolecular structures. For instance, it has been used in the preparation of a supramolecular star core, demonstrating its utility in building non-polymeric, well-defined macromolecular assemblies. rug.nl A significant application is its use in the late-stage diversification of complex bioactive molecules, such as the agelastatin family of marine alkaloids. nih.gov By condensing this compound with (−)-agelastatin A, chemists can introduce an azido-terminated side chain, creating derivatives with new functionalities for further biological evaluation. nih.gov
The structure of this compound is inherently suited for its role as a heterobifunctional linker, a molecule that can covalently connect two different molecular entities. broadpharm.com The hydroxyl and azide groups serve as orthogonal reactive handles. The hydroxyl group can be activated or converted into other functional groups (e.g., amines, thiols, carbonates), while the azide group is reserved for click chemistry conjugation with alkyne-containing molecules. broadpharm.comnih.gov This strategy is employed to create a variety of linkers used in bioconjugation, proteomics, and drug delivery. nih.govresearchgate.net For example, oligo(ethylene glycol) (OEG) linkers, which are valuable for their water solubility and biocompatibility, can be functionalized at one end with an azide group derived from this compound and at the other end with a group reactive towards biomolecules. nih.gov
Table 1: Features of Linkers Derived from this compound
| Feature | Description | Relevant Applications |
|---|---|---|
| Bifunctionality | Possesses two distinct reactive groups: a hydroxyl (or its derivative) and an azide. broadpharm.com | Connecting two different molecules, such as a drug and a targeting ligand. |
| Clickable Handle | The azide group allows for highly efficient and specific conjugation to alkyne-modified molecules via CuAAC. sigmaaldrich.com | Bioconjugation, labeling of biomolecules, material science. smolecule.com |
| Hydrophobicity | The four-carbon aliphatic chain provides a degree of hydrophobicity. broadpharm.com | Used in linkers for applications like Proteolysis-Targeting Chimeras (PROTACs). broadpharm.com |
| Versatility | The hydroxyl group can be converted to various other functionalities, enabling the creation of a diverse library of linkers. nih.gov | Targeted drug delivery, synthesis of complex probes. |
Incorporation into Complex Molecular Architectures
Functional Derivatives for Biological Studies
The ability to introduce an azide "handle" into biologically relevant scaffolds makes this compound a valuable tool in medicinal chemistry and chemical biology. This functional group provides a site for subsequent modification, allowing for the attachment of probes, affinity tags, or other molecules to study biological processes. smolecule.com
Agelastatins are a class of marine alkaloids known for their potent anticancer activities. nih.gov The synthesis of derivatives is crucial for developing a structure-activity relationship (SAR) and improving therapeutic profiles. nih.govmit.edu this compound has been utilized in the synthesis of novel C5-ether agelastatin derivatives. In a key step, (−)-agelastatin A is treated with methanesulfonic acid to generate an intermediate iminium ion, which is then trapped by this compound acting as a nucleophile. nih.gov This reaction yields an azide-functionalized agelastatin derivative, which can be used in further studies or for subsequent conjugation. nih.gov
Table 2: Synthesis of Agelastatin Derivative 7f
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
|---|
The most prominent application of the azide functionality is its reaction with an alkyne to form a stable 1,2,3-triazole ring. tcichemicals.com This reaction is highly efficient and bio-orthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. researchgate.netmdpi.com this compound serves as a source for the azide component in these reactions. broadpharm.com The resulting triazole linkage is chemically robust and is used to connect a ligand to a biomolecule, for example, in the creation of targeted drug delivery systems or for labeling biomolecules for imaging and tracking. mdpi.comgoogle.com The triazole ring itself is not merely a linker; it can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the conjugate. tcichemicals.com
Table 3: Applications of Triazole-Linked Conjugates
| Application Area | Description | Example |
|---|---|---|
| Bioconjugation | Covalently linking molecules to biomolecules such as proteins, peptides, or nucleic acids. smolecule.comresearchgate.net | Labeling an antibody with a fluorescent dye for cellular imaging. |
| Drug Discovery | Assembling compound libraries for screening or creating complex therapeutic agents like antibody-drug conjugates (ADCs). tcichemicals.comresearchgate.net | Synthesis of potential HIV protease inhibitors containing a triazole core. tcichemicals.com |
| Materials Science | Creating functionalized polymers and materials with specific chemical properties. smolecule.com | Development of novel materials by clicking azide-functionalized molecules onto polymeric scaffolds. |
| Glycobiology | Labeling and imaging of glycans in living systems for studying their roles in health and disease. mdpi.com | Metabolic labeling of sugars with azide reporters for subsequent triazole conjugation to a probe. mdpi.com |
Preparation of Bioactive Agelastatin Derivatives
Development of Polymeric and Macromolecular Structures
Beyond small-molecule synthesis, this compound is a monomer or functionalizing agent in the development of advanced polymeric materials and macromolecular structures. Its dual functionality is again key, allowing it to be incorporated into polymer chains or attached as a side group.
The azide group enables the use of click chemistry for polymer synthesis or modification, a method prized for its high efficiency and specificity. researchgate.net For instance, this compound can be used as a building block in the synthesis of well-defined star polymers and molecular brushes by combining techniques like Atom Transfer Radical Polymerization (ATRP) with click chemistry. researchgate.net Furthermore, it has been used to create supramolecular architectures, such as star-shaped cores functionalized with hydrogen-bonding units, by clicking them onto a central scaffold derived from precursors like this compound. rug.nl These materials have potential applications in fields ranging from nanotechnology to biomedicine. The introduction of degradable linkers, such as the 1,2,4-oxadiazole (B8745197) moiety, into polymers synthesized via methods like direct heteroarylation polymerization (DHAP), highlights the ongoing innovation in creating functional and responsive macromolecular structures. rsc.org
Table 4: Polymeric and Macromolecular Structures Involving Azide Functionality
| Structure Type | Synthetic Strategy | Role of Azide Moiety |
|---|---|---|
| Star Polymers | Combination of ATRP and Click Chemistry researchgate.net | Used as a "clickable" functional group on monomers or initiators to form the star architecture. |
| Molecular Brushes | Combination of ATRP and Click Chemistry researchgate.net | Incorporated into side chains that are "clicked" onto a polymer backbone. |
| Supramolecular Polymers | Click Chemistry on a Central Core rug.nl | Enables the attachment of functional units (e.g., for hydrogen bonding) to a multivalent core. |
| Degradable Conjugated Polymers | Direct Heteroarylation Polymerization (DHAP) rsc.org | While not directly using this compound, this illustrates the use of specific linkers in advanced polymer synthesis. |
Applications in Chemical Biology and Biomedical Research
Advanced Bioconjugation Techniques
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research. bionordika.nothermofisher.com 4-Azidobutan-1-ol, with its azide (B81097) and hydroxyl functionalities, serves as a valuable linker molecule in these processes. broadpharm.com The azide group readily participates in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-modified molecules. broadpharm.comlumiprobe.com This reaction is highly selective and efficient, even in complex biological environments. lumiprobe.com The hydroxyl group can be further modified or replaced, adding another layer of versatility. broadpharm.com
Labeling and Modification of Proteins, Nucleic Acids, and Lipids
The ability to label and modify biomolecules is crucial for understanding their function and localization within cells. This compound facilitates this by acting as a handle for attaching various tags, such as fluorescent dyes or biotin, to proteins, nucleic acids, and lipids. ontosight.ai
Proteins: Proteins can be modified with this compound through various methods. For instance, the hydroxyl group can be activated to react with primary amines on the protein surface. thermofisher.com Alternatively, metabolic labeling approaches can incorporate azide-containing amino acids, derived from precursors like 4-azido-L-phenylalanine, into the protein structure. medchemexpress.com Once the azide group is installed, it can be "clicked" with an alkyne-bearing reporter molecule for visualization or purification. lumiprobe.com
Nucleic Acids: The labeling of nucleic acids, such as DNA and RNA, is essential for studying gene expression and cellular metabolism. nih.gov this compound derivatives can be incorporated into nucleic acid structures during synthesis or through enzymatic modifications. nih.gov These azido-modified nucleic acids can then be conjugated with various functional molecules via click chemistry, enabling their detection and analysis. nih.gov
Lipids: Lipids play vital roles in cell membrane structure and signaling. biorxiv.org Bioorthogonal click chemistry, utilizing azide-functionalized precursors, has become a key method for labeling and imaging different classes of lipids. biorxiv.org By metabolically incorporating azide-bearing lipid head groups, researchers can track their distribution and dynamics within cellular membranes. biorxiv.org
Interactive Table: Examples of Biomolecule Labeling with Azide-Containing Reagents
| Biomolecule Class | Labeling Strategy | Reporter Molecule | Application |
| Proteins | Metabolic labeling with azido-amino acids | Alkyne-fluorescent dye | Protein visualization and tracking |
| Nucleic Acids | Enzymatic incorporation of azido-nucleotides | Alkyne-biotin | Purification and identification of specific RNA species |
| Lipids | Metabolic labeling with azido-lipid precursors | Alkyne-fluorophore | Imaging lipid trafficking and localization |
Cell Surface Glycan Engineering and Imaging
Cell-surface glycans are complex carbohydrate structures that play critical roles in cell recognition, signaling, and disease progression. semanticscholar.org Engineering and imaging these glycans provide valuable insights into their biological functions. rsc.org this compound and similar azido-sugars can be metabolically incorporated into glycan structures. researchgate.net Once displayed on the cell surface, these azide groups can be specifically labeled with probes via click chemistry, allowing for the visualization and study of glycan dynamics in living cells. rsc.orgresearchgate.net This technique has been instrumental in understanding how glycan modifications influence cellular processes like receptor internalization. rsc.org
Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the active state of enzymes in complex biological samples. mdpi.comuniversiteitleiden.nlnih.gov ABPP probes are designed to covalently bind to the active site of specific enzymes. universiteitleiden.nl By incorporating an azide group into these probes, researchers can utilize a two-step labeling approach. mdpi.com First, the azido-probe reacts with its target enzyme. Then, a reporter tag (like a fluorophore or biotin) is attached via click chemistry. mdpi.com This strategy allows for the detection and identification of active enzymes, aiding in drug discovery and the understanding of disease mechanisms. mdpi.comuniversiteitleiden.nl The small and bio-inert nature of the azide group makes it an ideal tag for this purpose. mdpi.com
Strategies in Drug Discovery and Development
The unique chemical properties of this compound also make it a valuable component in the design and development of new therapeutic agents and delivery systems.
Scaffold Design for Small Molecule Probes and Inhibitors
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically modified to create a library of related compounds for drug screening. lifechemicals.com The 4-azidobutyl group, derived from this compound, can serve as a versatile scaffold in the design of small molecule probes and inhibitors. broadpharm.com Its bifunctional nature allows for the attachment of different chemical moieties at either end, facilitating the creation of diverse molecular architectures. broadpharm.com For example, indole (B1671886) and azaindole scaffolds, which are present in many approved kinase inhibitors, can be functionalized with azido (B1232118) groups to explore new binding interactions and develop more potent and selective drugs. nih.gov
Targeted Drug Delivery Systems
Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy and reducing side effects. iptsalipur.orgmjpms.in this compound and its derivatives can be used as linkers to construct targeted drug delivery systems. broadpharm.com For instance, a drug can be attached to one end of the linker, while a targeting ligand (such as an antibody or a small molecule that binds to a specific cell surface receptor) is attached to the other. bionordika.no The azide group is particularly useful for conjugating these components via click chemistry, ensuring a stable and specific linkage. bionordika.nobroadpharm.com This approach is being explored for the development of antibody-drug conjugates (ADCs) and other targeted therapies for diseases like cancer. bionordika.nobroadpharm.com
Imaging and Diagnostic Applications
The chemical structure of this compound, featuring a terminal azide group and a primary alcohol, makes it a valuable bifunctional linker in the assembly of complex molecular probes for biomedical imaging. Its utility stems from the ability of the azide group to participate in highly specific bioorthogonal "click" chemistry reactions, while the hydroxyl group offers a convenient handle for conjugation to other molecules. These characteristics are leveraged in the development of custom probes for advanced imaging modalities like Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and fluorescence microscopy.
Radiochemical Labeling for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging
The development of radiotracers for PET and SPECT imaging often relies on the conjugation of a targeting biomolecule to a chelator or prosthetic group bearing a radionuclide. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is an exceptionally efficient method for this purpose, prized for its high yield, specificity, and biocompatible reaction conditions. scirp.orgnih.gov In this context, this compound serves as a fundamental building block. Its azide moiety is a reactive partner for an alkyne-functionalized, radionuclide-bearing prosthetic group, while its hydroxyl group can be used to attach it to a targeting vector, such as a peptide, antibody, or small molecule inhibitor.
The general strategy involves synthesizing a derivative of the targeting molecule where the hydroxyl group of this compound has been used to form an ether, ester, or other stable linkage. This azido-functionalized targeting molecule is then "clicked" with a small, alkyne-containing molecule that has been labeled with a positron-emitting (e.g., ¹⁸F, ⁶⁸Ga, ⁶⁴Cu) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹²³I, ¹¹¹In) radionuclide. univ-orleans.fr This modular approach allows for the rapid synthesis of a wide array of potential imaging agents from a common azido-functionalized precursor.
For example, the synthesis of this compound from 4-chloro-1-butanol (B43188) and sodium azide is a straightforward process, making it a readily available reagent for introducing the azide handle onto molecules of interest. mdpi.com While direct examples detailing the use of this compound in a final clinical radiotracer are not prevalent in the literature, its role is implicit in the numerous studies that utilize short-chain azido-alcohols as linkers for radiolabeling. The development of automated synthesis modules for ¹⁸F-labeling often employs click chemistry, highlighting the importance of azide-containing precursors in producing PET radiopharmaceuticals under cGMP guidelines. mdpi.commdpi.com The choice of radionuclide is critical and depends on the biological process being studied, with half-life and emission properties being key considerations.
Table 1: Common Radionuclides for PET and SPECT Imaging
| Radionuclide | Imaging Modality | Half-Life | Primary Emission Energy | Notes |
| Fluorine-18 (¹⁸F) | PET | 109.7 min | 0.634 MeV (β+) | Widely used due to favorable half-life and low positron energy, providing high-resolution images. universiteitleiden.nl |
| Carbon-11 (¹¹C) | PET | 20.4 min | 0.960 MeV (β+) | Allows for labeling at various positions in organic molecules but requires a nearby cyclotron due to its short half-life. lumiprobe.comcaymanchem.com |
| Gallium-68 (⁶⁸Ga) | PET | 68 min | 1.90 MeV (β+) | Available from a ⁶⁸Ge/⁶⁸Ga generator, making it accessible to facilities without a cyclotron. univ-orleans.fr |
| Zirconium-89 (⁸⁹Zr) | PET | 78.4 hours | 0.902 MeV (β+) | Its long half-life is ideal for imaging slow biological processes, such as antibody trafficking. nih.gov |
| Technetium-99m (⁹⁹ᵐTc) | SPECT | 6.0 hours | 140 keV (γ) | The most common SPECT isotope, readily available from ⁹⁹Mo/⁹⁹ᵐTc generators; ideal for routine diagnostic imaging. univ-orleans.frmedchemexpress.com |
| Iodine-123 (¹²³I) | SPECT | 13.2 hours | 159 keV (γ) | Used for a variety of SPECT applications, including brain imaging. Current time information in Bangalore, IN.nih.gov |
| Lutetium-177 (¹⁷⁷Lu) | SPECT/Therapy | 6.7 days | 113, 208 keV (γ) | A theranostic isotope, used for both SPECT imaging and radionuclide therapy. mdpi.comglenresearch.com |
Fluorescent Probe Design and Cellular Visualization
In parallel to its applications in radiochemistry, this compound is a valuable component in the design of fluorescent probes for cellular imaging. The fundamental principle remains the same: leveraging the azide group for a bioorthogonal click reaction with an alkyne-modified fluorophore. This allows for the covalent attachment of a bright, photostable dye to a molecule of interest for visualization via fluorescence microscopy. lumiprobe.cominterchim.fr
The hydroxyl group of this compound provides a versatile attachment point. It can be chemically modified to link the azido-butyl moiety to a wide range of biological targeting molecules, including lipids, enzyme inhibitors, or nucleic acids. Once the targeting molecule is functionalized with the azido-linker, it can be introduced to living cells. Following incubation, the cells are fixed, permeabilized, and treated with an alkyne-bearing fluorescent dye in the presence of a copper(I) catalyst, leading to site-specific labeling of the target. thermofisher.com This "two-step" labeling strategy is advantageous because the small size of the azide group is often well-tolerated by biological systems, minimizing perturbation of the target's function before visualization. d-nb.info
Specific research applications have utilized this compound as a key synthetic precursor for fluorescent probes:
Synthesis of Fluorescent Heterocycles: In one study, this compound was employed as a reactant in the synthesis of novel fluorescent 1,3a,6a-triazapentalene molecules, demonstrating its role in constructing the core of a fluorescent probe. univ-orleans.fr
Enzyme Activity Probes: Researchers have used this compound as a starting material to build a cell-permeable inhibitor for studying proteasome activity. The azide group within the probe allowed for subsequent visualization after cell lysis via a chemoselective ligation reaction, enabling the identification of active enzymes in a cellular context. universiteitleiden.nl
The modularity of this approach allows researchers to couple their azido-functionalized molecule of interest with a wide variety of alkyne-modified fluorescent dyes, covering the full spectral range. This flexibility is crucial for multicolor imaging experiments.
Table 2: Examples of Alkyne-Functionalized Dyes for Click Chemistry-Based Cellular Visualization
| Fluorophore Class | Example Dye (Alkyne Derivative) | Ex (nm) | Em (nm) | Common Applications |
| Cyanine | Alexa Fluor 647 Alkyne | 650 | 668 | Super-resolution microscopy (STORM), flow cytometry, immunofluorescence. thermofisher.com |
| Xanthene | Alexa Fluor 488 Alkyne | 495 | 519 | General fluorescence microscopy, high-content screening, labeling of proteins and nucleic acids. thermofisher.com |
| Xanthene | TAMRA Alkyne | 555 | 580 | FRET applications, labeling peptides and oligonucleotides. thermofisher.com |
| BODIPY | BODIPY FL Alkyne | 505 | 513 | Imaging in lipid-rich environments, probes sensitive to microenvironment polarity. caymanchem.com |
| Safirinium | Safirinium Alkyne Probes | ~490-500 | ~515-525 | Water-soluble probes for labeling biomolecules in aqueous environments. mdpi.com |
Applications in Materials Science and Engineering
Design and Synthesis of Functionalized Polymers
The synthesis of functionalized polymers is a cornerstone of modern materials science, enabling the creation of materials with specific and enhanced properties. wepub.org 4-Azidobutan-1-ol serves as a key reagent in this field, primarily through its application in post-polymerization modification strategies. uwo.ca
One common approach involves the incorporation of the azide (B81097) functionality into a polymer backbone. This can be achieved by either using a monomer that already contains the azido (B1232118) group or by chemically modifying a pre-existing polymer to introduce azide groups. Subsequently, the azide-functionalized polymer can be reacted with a variety of alkyne-containing molecules via the CuAAC reaction. This method allows for the introduction of a wide array of functional groups onto the polymer chain, a process often referred to as "grafting."
For instance, researchers have successfully grafted polyethylene (B3416737) glycol (PEG) onto polymer surfaces by reacting this compound with alkyne-functionalized PEG. This surface modification can significantly alter the properties of the material, such as increasing its hydrophilicity. The versatility of this approach is a key advantage, as it allows for the creation of a diverse library of functional polymers from a single parent polymer. uwo.ca
The hydroxyl group of this compound offers an additional site for chemical modification, further expanding its utility in polymer synthesis. broadpharm.com This dual functionality allows for the creation of complex polymer architectures, including graft and star polymers. researchgate.net For example, the hydroxyl group can be used to initiate polymerization or to attach other functional moieties, while the azide group remains available for subsequent "click" reactions.
A notable application is in the synthesis of spiropyran graft and star polymers. researchgate.net Spiropyrans are photochromic compounds that can switch between two isomeric forms upon exposure to light, leading to changes in their physicochemical properties. researchgate.net By incorporating this compound into the polymer structure, researchers can then "click" spiropyran derivatives onto the polymer, creating light-responsive materials with potential applications in areas like drug delivery and smart coatings. researchgate.net
Tailored Materials with Enhanced Properties
The ability to precisely control the chemical composition and structure of materials at the molecular level is crucial for tailoring their macroscopic properties. This compound plays a significant role in this endeavor by enabling the creation of materials with enhanced and specific functionalities. wepub.org
A key area of application is the development of materials with improved mechanical, thermal, and chemical properties. By incorporating this compound into polymer backbones and subsequently functionalizing them, it is possible to create materials that can withstand extreme conditions or exhibit unique behaviors like self-healing or shape-memory properties. wepub.org
The modification of surfaces to alter their properties is another important application. For example, grafting this compound onto polydimethylsiloxane (B3030410) (PDMS), a commonly used silicone polymer, has been shown to significantly increase its surface hydrophilicity. This is demonstrated by a reduction in the water contact angle from 110° to 65°, which facilitates cell adhesion, a critical factor in the design of biomedical devices.
Furthermore, the "click" chemistry facilitated by this compound is instrumental in creating materials with advanced optical and electronic properties. wepub.org For instance, it can be used in the synthesis of π-conjugated polymers, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). wepub.org
The following table summarizes research findings on the use of this compound to create tailored materials:
| Material | Modification using this compound | Enhanced Property | Application |
| Polydimethylsiloxane (PDMS) | Grafting of this compound | Increased surface hydrophilicity (contact angle reduced from 110° to 65°) | Biomedical devices requiring cell adhesion |
| Spiropyran Polymers | Incorporation into graft and star polymers for subsequent "click" reaction with spiropyran derivatives | Photo-responsive properties | Smart materials, drug delivery, sensors researchgate.net |
| Polystyrene (PS) | Used in the synthesis of heterotelechelic linear PS for creating cyclic polymers | Controlled topology and functionality | Advanced polymer architectures rsc.org |
Surface Functionalization and Coating Technologies
The ability to modify the surfaces of materials is critical for a vast range of applications, from improving biocompatibility to enhancing adhesion and preventing fouling. This compound, through its participation in "click" chemistry, provides a powerful tool for surface functionalization and the development of advanced coating technologies. broadpharm.comuni-due.de
The azide group of this compound can readily react with alkyne-functionalized surfaces or molecules, allowing for the covalent attachment of a wide variety of ligands, polymers, and biomolecules. broadpharm.comnih.gov This process is highly specific and efficient, and it can be carried out under mild conditions, making it suitable for modifying sensitive substrates. smolecule.com
One significant application is in the development of antifouling coatings for membranes used in water treatment and other separation processes. uni-due.de By functionalizing the membrane surface with hydrophilic polymers via a this compound linker, it is possible to create a hydrogel layer that repels foulants, thereby improving the membrane's performance and lifespan. uni-due.de
In the realm of biomaterials, the surface functionalization of exosomes has been achieved using "click" chemistry. nih.gov Exosomes are nanoscale vesicles that play a role in cell-to-cell communication and hold promise for drug delivery. nih.gov By modifying their surfaces with targeting ligands attached via a linker derived from a molecule similar to this compound, researchers aim to direct these vesicles to specific cells or tissues, enhancing the efficacy of therapeutic agents. nih.gov
The following table details examples of surface functionalization using azide-alkyne "click" chemistry, a reaction where this compound is a key reagent type:
| Substrate | Functionalization Approach | Resulting Surface Property | Potential Application |
| Separation Membranes | Surface-initiated grafting of a hydrogel layer | Antifouling | Water treatment, reverse osmosis uni-due.de |
| Exosomes | Conjugation of targeting ligands via "click" chemistry | Targeted delivery | Drug delivery, diagnostics nih.gov |
| Zeolite Y | Attachment of a model alkyne to an azide-functionalized surface | "Clickable" platform for molecular targeting | In vivo molecular imaging science.gov |
Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms for Azide (B81097) and Alcohol Transformations
The bifunctional nature of 4-azidobutan-1-ol, containing both an azide and a primary alcohol, allows for a diverse range of chemical transformations. The mechanisms of these reactions are well-established in organic chemistry, reflecting the distinct reactivity of each functional group.
Transformations of the Azide Group: The azide moiety is often introduced via a nucleophilic substitution reaction. For instance, the synthesis of this compound can be achieved by reacting 4-chloro-1-butanol (B43188) with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This reaction proceeds through a classic S_N2 mechanism, where the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion from the primary carbon.
A key reaction of the azide group is its reduction to a primary amine. This transformation makes azides useful as "masked amines". masterorganicchemistry.com The reduction can be carried out using various reagents, such as lithium aluminium hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C). masterorganicchemistry.com The process involves the liberation of nitrogen gas (N₂), resulting in a stable primary amine.
Furthermore, the azide group is renowned for its participation in 1,3-dipolar cycloadditions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstones of "click chemistry". nih.govbroadpharm.com In these reactions, the azide reacts with an alkyne to form a stable triazole ring. broadpharm.com
Transformations of the Alcohol Group: The primary alcohol group in this compound can undergo several characteristic reactions. A common transformation is its conversion into a better leaving group, which facilitates subsequent nucleophilic substitution. For example, treatment with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) converts the hydroxyl group into a mesylate. nih.gov Similarly, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding alkyl chloride or bromide. libretexts.org These reactions typically proceed via an S_N2 mechanism, starting with the conversion of the hydroxyl into an intermediate like a chlorosulfite or dibromophosphite, which is then displaced by the halide ion. libretexts.org
Under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which is an excellent leaving group (H₂O). libretexts.org For primary alcohols, the subsequent reaction with a halide ion to form an alkyl halide follows an S_N2 pathway. libretexts.org
The selective reaction of one functional group while preserving the other is a key aspect of the synthetic utility of this compound. For example, the alcohol can be protected before performing reactions on the azide group, or the azide can be reduced after the alcohol has been transformed.
Frontier Molecular Orbital Theory Applied to Azide Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and rationalize the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like 1,3-dipolar cycloadditions involving azides. wikipedia.orgnumberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orglibretexts.org A smaller energy gap between the interacting HOMO and LUMO generally corresponds to a more favorable interaction and a faster reaction. nih.gov
In the context of an azide reacting with a dipolarophile (e.g., an alkyne or alkene), there are two primary FMO interactions to consider:
HOMO(azide) - LUMO(dipolarophile)
LUMO(azide) - HOMO(dipolarophile)
The dominant interaction is the one with the smaller energy gap. The reactivity of the azide is influenced by substituents that alter the energies of its frontier orbitals. nih.gov For a typical organic azide like phenyl azide, the dominant interaction in a cycloaddition with an electron-rich dipolarophile (which has a high-energy HOMO) is between the LUMO of the azide and the HOMO of the dipolarophile. nih.gov Conversely, with an electron-poor dipolarophile (which has a low-energy LUMO), the interaction between the HOMO of the azide and the LUMO of the dipolarophile becomes more significant. nih.gov
The regioselectivity of the cycloaddition is explained by the orbital coefficients on the terminal atoms of the interacting species. The reaction proceeds in a way that aligns the atoms with the largest orbital coefficients in the interacting HOMO and LUMO. nih.gov For instance, in the LUMO of phenyl azide, the orbital coefficient is typically larger on the unsubstituted terminal nitrogen atom. researchgate.net
Distortion/interaction analysis, a computational method that extends FMO theory, reveals that the energy required to distort the reactants into their transition state geometries is a critical factor controlling reactivity. nih.govnih.gov A smaller HOMO-LUMO gap often correlates with less distortion energy needed to reach the transition state, thus leading to a faster reaction. nih.gov
| Reactant | Orbital | Energy (eV) | Interaction Type |
|---|---|---|---|
| Benzenesulfonyl Azide | HOMO | -8.50 | Normal-electron demand |
| Oxabicyclic Alkene | LUMO | +1.20 | |
| Benzenesulfonyl Azide | LUMO | -2.30 | Inverse-electron demand |
| Oxabicyclic Alkene | HOMO | -7.10 |
Data based on findings for benzenesulfonyl azide and an oxabicyclic alkene, illustrating the FMO concept. researchgate.net
Computational Modeling of Derivatives for Structure-Activity Relationship Studies
Computational modeling is an indispensable tool for investigating structure-activity relationships (SAR), allowing researchers to predict the biological activity or chemical properties of novel compounds based on their molecular structure. mdpi.com For derivatives that could be synthesized from this compound, such as triazoles, computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can guide the design of molecules with enhanced potency and selectivity. researchgate.netrsc.org
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rjsocmed.com This is achieved by calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods to build a predictive model. For example, a 3D-QSAR study on a series of 1,2,4-triazole (B32235) derivatives identified key steric and electrostatic fields that influence their antifungal activity. researchgate.net The resulting contour maps from such models provide a visual guide, indicating regions where bulky or electronegative groups might increase or decrease activity, thereby informing the design of new, more effective derivatives. researchgate.net
Molecular docking is another computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a target receptor, such as an enzyme or protein. bethel.edu This method helps to elucidate the binding mode and predict the binding affinity. For instance, in the development of novel inhibitors for glycogen (B147801) synthase kinase-3β (GSK-3β), docking studies were used to understand how 1,3,4-oxadiazole (B1194373) derivatives, structurally related to the triazoles formed from azides, interact with the active site of the enzyme. nih.gov The determination of a co-crystal structure confirmed the binding mode predicted by the computational model, validating the design strategy. nih.gov
These computational approaches allow for the in silico screening of virtual libraries of compounds derived from a lead structure. By modeling derivatives of this compound, researchers could prioritize the synthesis of candidates with the highest predicted activity, saving significant time and resources in the drug discovery and materials science processes.
| Compound | Structure Modification | Experimental Activity (pMIC) | Predicted Activity (pMIC) |
|---|---|---|---|
| Compound 5 | R = 4-Cl | 1.432 | 1.439 |
| Compound 10 | R = 2,4-diF | 1.131 | 1.131 |
| Compound 15 | R = 4-CF₃ | 1.131 | 1.136 |
| Compound 20 | R = 4-CN | 2.000 | 1.998 |
Data is illustrative, based on a QSAR study of novel triazole derivatives, showing the strong correlation between experimental and computationally predicted activities. researchgate.net
Future Directions and Interdisciplinary Research Opportunities
Innovations in Bioorthogonal Chemistry Methodologies
The azide (B81097) group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. mdpi.comnih.gov 4-Azidobutan-1-ol serves as a key reagent in these reactions, and its utility is set to grow with ongoing innovations.
The primary bioorthogonal reactions involving azides are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org While CuAAC is highly efficient, the toxicity of the copper catalyst has limited some of its applications in living cells. nih.govbiochempeg.com Future research is focused on developing new ligands and catalytic systems to reduce the required concentration of copper, thereby enhancing its biocompatibility. nih.gov
SPAAC, or copper-free click chemistry, circumvents the need for a toxic metal catalyst by using strained cyclooctynes that readily react with azides. nih.govacs.org Innovations in this area are geared towards synthesizing novel cyclooctynes with improved reaction kinetics and stability. biochempeg.com The simple structure of this compound makes it an ideal partner for reacting with these increasingly complex alkynes, facilitating the construction of elaborate molecular probes and conjugates for imaging and tracking biomolecules in their native environments. biochempeg.com Another significant area of development is the Staudinger ligation, one of the first bioorthogonal reactions, which involves the reaction of an azide with a phosphine (B1218219). nih.govacs.org Ongoing research aims to improve the reaction rates and stability of the resulting linkage. mdpi.com
| Reaction Type | Key Features | Role of this compound | Future Innovation Areas |
| CuAAC | Copper(I)-catalyzed, high yield, forms 1,4-disubstituted triazoles. | Provides the essential azide functional group for the cycloaddition. broadpharm.com | Development of biocompatible copper ligands, water-soluble catalysts. nih.gov |
| SPAAC | Copper-free, uses strained alkynes (e.g., DBCO, BCN), suitable for live-cell imaging. mdpi.comnih.govbiochempeg.com | The azide moiety reacts selectively with the strained alkyne. medchemexpress.com | Synthesis of new cyclooctynes with faster kinetics and improved stability. biochempeg.com |
| Staudinger Ligation | Reaction between an azide and a phosphine to form an amide linkage. nih.govacs.org | Supplies the azide group for ligation with a phosphine-based probe. mdpi.com | Improving reaction rates and the stability of the ligated product. mdpi.com |
Multicomponent Reactions and High-Throughput Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants are combined in a single step to form a complex product. journalspub.commdpi.com This approach is valued for its atom economy, reduced waste, and speed, making it ideal for high-throughput screening and the discovery of new drug candidates. mdpi.comnih.gov
This compound is a prime candidate for use in MCRs. Its two distinct functional groups—the azide and the hydroxyl—can participate in different reaction types. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or used in condensation reactions, while the azide group is reserved for a subsequent "click" reaction. This dual reactivity allows for the rapid generation of diverse molecular libraries. For instance, the hydroxyl end could be incorporated into a heterocyclic scaffold via an MCR, leaving the azide handle available for conjugation to proteins, peptides, or nanoparticles. mit.edulumiprobe.com This strategy streamlines the synthesis of complex, multifunctional molecules, accelerating the pace of drug discovery and materials science. nih.gov
Integration with Nanotechnology and Advanced Materials
The convergence of bioorthogonal chemistry with nanotechnology has opened new frontiers in materials science and nanomedicine. pcbiochemres.com Advanced materials, such as nanoparticles, nanocomposites, and smart polymers, are being designed with precisely controlled properties for applications ranging from targeted drug delivery to advanced sensors. naturalspublishing.cominndromeda.es
This compound functions as a critical heterobifunctional linker in this field. biochempeg.com The hydroxyl group can be used to anchor the molecule to the surface of a nanomaterial, such as a gold nanoparticle or a silica (B1680970) shell. This process leaves the azide group exposed on the material's surface, ready to be "clicked" with a molecule containing an alkyne group. medchemexpress.com This powerful strategy allows for the precise, covalent attachment of virtually any desired molecule—such as a targeting ligand, a drug, or a fluorescent dye—to a nanoparticle. This modular approach is central to developing sophisticated drug delivery systems that can target specific cells or tissues, as well as creating advanced materials with novel optical or electronic properties. pcbiochemres.cominndromeda.es
Expanding Therapeutic and Diagnostic Applications
The application of this compound as a synthetic building block is leading to the development of novel therapeutic and diagnostic agents. nih.gov Its utility has been demonstrated in the synthesis of derivatives of agelastatin, a natural product with potent anticancer properties. mit.edu In these studies, this compound was used to introduce a functional handle into the agelastatin structure, allowing for the creation of derivatives that were evaluated as modulators of cancer invasion and metastasis. mit.edu
Furthermore, the principles of bioorthogonal chemistry, enabled by reagents like this compound, are being applied to create tumor-targeted prodrugs. nih.gov In this strategy, a non-toxic prodrug is administered and accumulates in a tumor. A second, activating molecule is then introduced, which reacts specifically with the prodrug via a bioorthogonal reaction (e.g., click chemistry) to release the active, cytotoxic agent directly at the tumor site. This approach minimizes systemic toxicity and enhances therapeutic efficacy. The compound has also been noted in synthetic pathways for potential neuroprotective agents, highlighting its versatility in addressing a range of diseases. nih.gov
| Application Area | Research Finding | Role of this compound |
| Oncology | Used in the synthesis of agelastatin derivatives evaluated as potent modulators of cancer invasion and metastasis. mit.edu | Provided an azide-terminated linker for structural modification and diversification. mit.edu |
| Targeted Drug Delivery | Enables the construction of tumor-targeted prodrugs activated in situ via bioorthogonal chemistry. nih.gov | Acts as a linker to connect a targeting moiety or drug to a larger construct. pcbiochemres.com |
| Neurodegenerative Disease | Incorporated in the synthesis of hydroxypyridinone-diamine hybrids as potential neuroprotective agents for Alzheimer's disease. nih.gov | Used as a building block to create the linker between pharmacophores. nih.gov |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
